molecular formula C12H15N3O B2522183 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline CAS No. 1006467-29-3

2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline

Cat. No.: B2522183
CAS No.: 1006467-29-3
M. Wt: 217.272
InChI Key: TWPJBNCMUDZMRD-UHFFFAOYSA-N
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Description

2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline is an organic compound that features a pyrazole ring substituted with a methoxy group and an aniline moiety

Biochemical Analysis

Biochemical Properties

2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline, as a pyrazole derivative, is known to interact with various enzymes, proteins, and other biomolecules. Pyrazoles hold amphoteric properties, acting as both acids and bases . The basic pyridine-like nitrogen has the ability to accept protons readily .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . They have also been found to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction .

Molecular Mechanism

It is known that pyrazole derivatives can form dimers through N–H bonding, and the neighboring dimers are interlinked by C-H bonding to form a layered 2D molecular network .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a molecular modeling of 2-pyrazoline compounds showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, all the synthesized pyrazoles were safe and well tolerated by mice when treated with 300 mg/kg and 100 mg/kg through oral and parenterally administration .

Metabolic Pathways

Most of the reported synthetic routes consist of a one-step condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with different aromatic aldehydes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline typically involves the reaction of 1,3-dimethyl-4-chloromethylpyrazole with aniline in the presence of a base. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(1,3-dimethylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-10(7-15(2)14-9)8-16-12-6-4-3-5-11(12)13/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPJBNCMUDZMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1COC2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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